Calcium dodecyl sulfate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4780-52-3 |

|---|---|

Molecular Formula |

C24H50CaO8S2 |

Molecular Weight |

570.9 g/mol |

IUPAC Name |

calcium;dodecyl sulfate |

InChI |

InChI=1S/2C12H26O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |

InChI Key |

QTPSOVJLZXSTEB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of High-Purity Calcium Dodecyl Sulfate for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity calcium dodecyl sulfate (B86663) (Ca(DS)₂). The methodologies detailed herein are tailored for laboratory settings where a well-characterized and highly pure anionic surfactant is required for applications in drug formulation, biochemical assays, and materials science.

Synthesis Methodology: Precipitation of Calcium Dodecyl Sulfate

The most common and straightforward method for synthesizing this compound is through a precipitation reaction involving sodium dodecyl sulfate (SDS) and a soluble calcium salt, typically calcium chloride (CaCl₂). The reaction proceeds via a double displacement mechanism in an aqueous medium.

Reaction: 2 Na(DS) (aq) + CaCl₂ (aq) → Ca(DS)₂ (s)↓ + 2 NaCl (aq)

To ensure the high purity of the final product, it is crucial to start with high-purity reagents. It is recommended to use sodium dodecyl sulfate that has been recrystallized from ethanol (B145695) to remove common impurities such as other alkyl sulfates with different chain lengths.[1]

Detailed Experimental Protocol

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of sodium dodecyl sulfate (SDS) in deionized water. It is advisable to use SDS that has been previously purified by recrystallization from ethanol.[1]

-

Prepare a 0.3 M solution of calcium chloride dihydrate (CaCl₂·2H₂O) in deionized water. The slightly higher molar concentration of SDS ensures the complete precipitation of calcium ions.

-

-

Precipitation:

-

In a clean beaker equipped with a magnetic stirrer, add the 0.5 M SDS solution.

-

While stirring vigorously, slowly add the 0.3 M calcium chloride solution dropwise to the SDS solution at room temperature.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 1-2 hours to ensure the completion of the reaction and to promote uniform particle formation.

-

-

Isolation and Washing:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.

-

Wash the collected precipitate cake with copious amounts of cold deionized water to remove the sodium chloride byproduct and any unreacted starting materials. Repeat the washing step 3-4 times.

-

Perform a final wash with a small amount of cold ethanol to aid in the removal of water.

-

-

Drying:

-

Dry the purified this compound precipitate in a vacuum oven at 50-60°C until a constant weight is achieved. Alternatively, the product can be dried over a desiccant like phosphorus pentoxide at room temperature.[1]

-

Purification by Recrystallization

Data Presentation: Synthesis and Purity

| Parameter | Method | Typical Value | Reference |

| Starting Materials | |||

| Sodium Dodecyl Sulfate Purity | Recrystallized from Ethanol | > 99% | [1] |

| Calcium Chloride Dihydrate | Reagent Grade | > 99% | |

| Reaction Conditions | |||

| Reactant Concentrations | SDS: 0.5 M, CaCl₂: 0.3 M | - | Protocol |

| Temperature | Ambient | ~25°C | Protocol |

| Reaction Time | Stirring | 1-2 hours | Protocol |

| Product Characteristics | |||

| Theoretical Yield | Gravimetric | ~95-99% | Inferred |

| Purity (Post-Washing) | Titration/HPLC | > 98% | Inferred |

| Purity (Post-Recrystallization) | Titration/HPLC | > 99.5% | Inferred |

Quality Control and Characterization

To ensure the high purity and correct chemical identity of the synthesized this compound, a combination of analytical techniques should be employed.

Potentiometric Titration

The purity of the synthesized this compound can be determined by a two-phase potentiometric titration. This method involves titrating the anionic dodecyl sulfate with a standard solution of a cationic surfactant, such as cetylpyridinium (B1207926) chloride or Hyamine® 1622.[2]

Principle: The titration is based on the formation of a sparingly soluble ion-pair between the dodecyl sulfate anion and the cationic titrant. The endpoint is detected by a surfactant-sensitive electrode, which responds to the change in the concentration of free surfactant ions in the solution.

Brief Protocol:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.

-

Adjust the pH of the solution to approximately 3.[2]

-

Titrate with a standardized 0.004 M solution of cetylpyridinium chloride using a potentiometric titrator equipped with a surfactant-sensitive electrode.

-

The purity is calculated based on the volume of titrant consumed to reach the equivalence point.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Suggested HPLC-CAD Method:

-

Column: A C18 or a mixed-mode column suitable for surfactant analysis.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate.

-

Detector: Charged Aerosol Detector (CAD).

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the functional groups present in the synthesized this compound. The spectrum should show characteristic absorption bands for the alkyl chain (C-H stretching and bending vibrations) and the sulfate group (S=O and S-O stretching vibrations). The S=O stretching vibrations are typically observed in the region of 1210-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the synthesized compound. The spectra will show characteristic signals for the protons and carbons of the dodecyl chain.

Visualized Workflows and Pathways

Chemical Synthesis Pathway

Caption: Chemical synthesis of this compound via precipitation.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for synthesis, purification, and analysis.

References

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Characterization of Calcium Dodecyl Sulfate: An In-depth Technical Guide by FT-IR and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of calcium dodecyl sulfate (B86663) using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and key spectral features are presented to facilitate the analysis of this important surfactant in research and development settings.

Introduction

Calcium dodecyl sulfate, the calcium salt of dodecyl sulfate, is an anionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a polar sulfate headgroup, allows it to form micelles and modify surface properties. Accurate characterization of its molecular structure and purity is crucial for ensuring its performance and for regulatory compliance. FT-IR and NMR spectroscopy are powerful analytical techniques that provide detailed information about the functional groups and molecular structure of this compound.

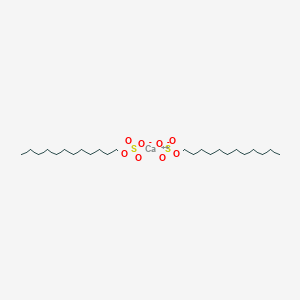

Molecular Structure and Spectroscopic Correlation

The molecular structure of the dodecyl sulfate anion consists of a twelve-carbon alkyl chain attached to a sulfate group. In this compound, two dodecyl sulfate anions are ionically bonded to a single calcium cation (Ca²⁺).

Experimental Protocols

The following sections detail the methodologies for the characterization of this compound by FT-IR and NMR spectroscopy.

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation:

-

For solid-state analysis, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of finely ground this compound is mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid powder is placed directly onto the ATR crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer is used.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

Beam Splitter: KBr.

-

IR Source: Globar or Nichrome wire.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is collected prior to the sample scan. The final spectrum is presented in transmittance or absorbance mode.

-

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the dodecyl sulfate anion.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry vial.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

-

Data Acquisition for ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

Data Acquisition for ¹³C NMR:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

The chemical shifts are referenced to the deuterated solvent signal.

-

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from FT-IR and NMR analyses of this compound. The data is based on the analysis of the closely related sodium dodecyl sulfate, with expected minor variations due to the presence of the calcium counter-ion.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration |

| ~2955 | C-H asymmetric stretching | Methyl group (CH₃) |

| ~2918 | C-H asymmetric stretching | Methylene (B1212753) groups (CH₂) |

| ~2850 | C-H symmetric stretching | Methylene groups (CH₂) |

| ~1468 | C-H scissoring | Methylene groups (CH₂) |

| ~1215-1245 | S=O asymmetric stretching | Sulfate group (SO₄²⁻) |

| ~1080 | S=O symmetric stretching | Sulfate group (SO₄²⁻) |

| ~980 | C-O stretching | Ester-like linkage |

NMR Spectral Data

The chemical shifts for the dodecyl sulfate anion are largely independent of the counter-ion, with minor shifts expected for the carbons and protons closest to the sulfate headgroup.[1]

¹H NMR Chemical Shifts (in CD₃OD) [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.02 | Triplet | -CH₂- adjacent to the sulfate group (C1) |

| ~1.70 | Multiplet | -CH₂- at the C2 position |

| ~1.33-1.44 | Multiplet | Bulk methylene protons (-CH₂-)n (C3-C11) |

| ~0.94 | Triplet | Terminal methyl group (-CH₃) (C12) |

¹³C NMR Chemical Shifts (in CD₃OD) [1]

| Chemical Shift (ppm) | Assignment |

| ~69.4 | -CH₂- adjacent to the sulfate group (C1) |

| ~33.3 | -CH₂- at the C2 position |

| ~31.1 | -CH₂- at the C10 position |

| ~30.7 - 31.0 | Bulk methylene carbons (-CH₂-)n (C4-C9) |

| ~27.2 | -CH₂- at the C3 position |

| ~24.0 | -CH₂- at the C11 position |

| ~14.7 | Terminal methyl carbon (-CH₃) (C12) |

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the characterization of this compound.

Conclusion

FT-IR and NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound. FT-IR provides rapid confirmation of the key functional groups, while ¹H and ¹³C NMR offer detailed structural elucidation of the dodecyl chain. The experimental protocols and reference data provided in this guide serve as a valuable resource for researchers and scientists involved in the analysis and quality control of this versatile surfactant. The similarity in the spectroscopic data of the dodecyl sulfate anion, regardless of the counter-ion, allows for reliable interpretation of the spectra of this compound based on well-established data for related compounds.

References

determining the critical micelle concentration (CMC) of calcium dodecyl sulfate

An In-depth Technical Guide to Determining the Critical Micelle Concentration (CMC) of Calcium Dodecyl Sulfate (B86663)

Introduction

The critical micelle concentration (CMC) is a fundamental parameter in surfactant science, representing the concentration at which surfactant monomers in a solution begin to self-assemble into thermodynamically stable aggregates known as micelles.[1][2] This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1][3] The determination of the CMC is crucial for numerous applications, including drug delivery, detergency, and enhanced oil recovery, as many surfactant properties are optimized at or above this concentration.[1]

Calcium dodecyl sulfate, the calcium salt of the widely studied anionic surfactant sodium dodecyl sulfate (SDS), presents unique challenges for CMC determination. Its primary distinguishing feature is its significantly lower aqueous solubility compared to its sodium counterpart, owing to the strong interaction between the divalent calcium cation (Ca²⁺) and two anionic dodecyl sulfate molecules. This can lead to precipitation, particularly at higher concentrations, complicating conventional CMC analysis.

This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the CMC of this compound. Given its low solubility, a common and practical approach involves studying the effect of calcium ions on the CMC of the more soluble sodium dodecyl sulfate. The divalent Ca²⁺ ions are more effective than monovalent Na⁺ ions at shielding the electrostatic repulsion between the negatively charged head groups of the dodecyl sulfate anions.[3] This enhanced charge neutralization facilitates micelle formation at a substantially lower concentration.[3] Therefore, the principles and methods described herein are applicable to both direct measurements of this compound (where solubility permits) and to the more common method of titrating an SDS solution with a calcium salt.

Quantitative Data: CMC of Dodecyl Sulfate in the Presence of Calcium Ions

The CMC of an ionic surfactant is highly dependent on the concentration and valency of counterions in the solution. Divalent cations like Ca²⁺ cause a more significant depression of the CMC than monovalent cations. The data below summarizes findings for sodium dodecyl sulfate (SDS) in the presence of calcium salts, which serves as a reliable proxy for the CMC of this compound.

| Surfactant System | Temperature (°C) | Method | Added Electrolyte | Reported CMC (mM) |

| Sodium Dodecyl Sulfate | 25 (298 K) | Surface Tension | 0.1 M Calcium Acetate (B1210297) | Lower than 8.3 mM¹ |

| Sodium Dodecyl Sulfate | 25 (298 K) | UV-Vis Spectroscopy | 0.1 M Calcium Acetate | Lower than 7.8 mM¹ |

| Sodium Dodecyl Sulfate | Not Specified | Not Specified | CaCl₂ | CMC decreases with increasing CaCl₂ concentration² |

¹The study demonstrated a marked decrease in the CMC of SDS upon the addition of 0.1M calcium acetate compared to pure SDS (CMC ≈ 8.0-8.3 mM), attributing this to the more effective charge neutralization by the divalent Ca²⁺ ion.[3] ²Molecular dynamics simulations have shown that Ca²⁺ ions form more stable "salt bridges" between dodecyl sulfate head groups compared to Na⁺, leading to a significant reduction in the CMC as the calcium ion concentration increases.[4]

Experimental Protocols

Several methods can be employed to determine the CMC. The choice of method depends on the properties of the surfactant and the available instrumentation. For an ionic surfactant like this compound, conductometry, surface tension measurement, and fluorescence spectroscopy are highly suitable.

Conductometry

Principle: This method is applicable to ionic surfactants and relies on the change in the electrical conductivity of the solution with increasing surfactant concentration. Below the CMC, the surfactant exists primarily as monomers, and the conductivity increases linearly with concentration.[5] Above the CMC, newly added surfactant molecules form micelles. Micelles are larger aggregates with a lower net mobility and bind a fraction of the counterions, leading to a decrease in the slope of the conductivity versus concentration plot.[6][7] The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[3]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in deionized water. If solubility is an issue, prepare a stock solution of sodium dodecyl sulfate (e.g., 20 mM).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. For SDS in the presence of Ca²⁺, a range from 0.1 mM to 10 mM is appropriate.

-

Alternatively, for titrating SDS, place a known volume of deionized water or a specific concentration of a calcium salt (e.g., CaCl₂) in a thermostatted vessel and perform successive additions of a concentrated SDS stock solution.

-

-

Instrumentation and Measurement:

-

Use a calibrated conductivity meter with a temperature-controlled conductivity cell. Maintain a constant temperature (e.g., 25 °C) throughout the experiment, as conductivity is temperature-dependent.[8]

-

Immerse the conductivity probe in the solution with the lowest concentration (or the initial water/salt solution).

-

Allow the reading to stabilize and record the conductivity.

-

Proceed with measurements for each solution, moving from the lowest to the highest concentration, ensuring the probe is rinsed and dried between samples. If using the titration method, record the conductivity after each addition and thorough mixing.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will exhibit two linear regions with different slopes.

-

Perform a linear regression on the data points in both regions.

-

The CMC is the concentration corresponding to the intersection point of these two lines.[8]

-

Surface Tension Measurement

Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers.[1] Beyond this point, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.[1][3]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the conductometry method.

-

-

Instrumentation and Measurement:

-

Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure the instrument is calibrated and the ring or plate is meticulously cleaned before each measurement.

-

Maintain a constant temperature for all samples.

-

Measure the surface tension of each solution, starting from the most dilute. Allow the reading to equilibrate before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show a region where surface tension decreases sharply, followed by a plateau at higher concentrations.

-

The CMC is identified as the concentration at the point of intersection of the two lines extrapolated from these regions.[1]

-

Fluorescence Spectroscopy

Principle: This sensitive technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has low solubility in water but is readily solubilized within the hydrophobic core of micelles.[6] The fluorescence emission spectrum of pyrene (B120774) is highly sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), its emission spectrum has specific characteristics. When it is partitioned into the nonpolar interior of a micelle (above the CMC), there is a noticeable change in the vibrational fine structure of the emission spectrum or a significant increase in fluorescence intensity. The CMC is determined by plotting the change in a fluorescence property against the surfactant concentration.[6]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in acetone (B3395972) or methanol) at a low concentration (e.g., 0.1 mM).

-

Prepare a series of vials containing the desired range of this compound concentrations.

-

Add a small, constant aliquot of the probe stock solution to each vial, ensuring the final probe concentration is very low (e.g., 1 µM) to avoid self-quenching. The solvent for the probe should be kept to a minimum volume (e.g., <1% of total volume).

-

Allow the solutions to equilibrate, typically for several hours or overnight in the dark, to ensure complete partitioning of the probe.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

For pyrene, set the excitation wavelength to around 335 nm.

-

Record the emission spectrum for each sample (e.g., from 350 nm to 450 nm). Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Alternatively, monitor the overall fluorescence intensity at a specific emission wavelength.

-

-

Data Analysis:

-

Plot the ratio of the intensities of the third and first peaks (I₃/I₁) versus the surfactant concentration. This ratio is sensitive to the polarity of the probe's environment and will show a sigmoidal increase as micelles form.

-

Alternatively, plot the total fluorescence intensity at the emission maximum versus surfactant concentration.

-

The CMC is determined from the inflection point of the resulting curve, often calculated from the intersection of the tangents to the two linear portions of the sigmoidal curve.

-

Visualizations: Workflows and Concepts

Experimental Workflow for CMC Determination

Caption: A flowchart illustrating the key steps for determining the CMC of a surfactant.

Conceptual Diagram of Micelle Formation

Caption: The transition from individual surfactant monomers to an organized micelle structure.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsirjournal.com [jsirjournal.com]

- 4. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 5. scribd.com [scribd.com]

- 6. asianpubs.org [asianpubs.org]

- 7. agilent.com [agilent.com]

- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Calcium Dodecyl Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dodecyl sulfate (B86663) (Ca(DS)₂), the calcium salt of the anionic surfactant sodium dodecyl sulfate (SDS), presents unique physicochemical properties that are of significant interest in various fields, including pharmaceuticals, materials science, and industrial formulations. Unlike its highly water-soluble sodium counterpart, calcium dodecyl sulfate is known for its poor solubility in aqueous solutions, a characteristic often observed as the formation of "soap scum" in hard water. Understanding its solubility in organic solvents is crucial for applications such as drug delivery systems, non-aqueous formulations, and specialized cleaning applications.

This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes the experimental protocols necessary for researchers to determine these solubility parameters in their own laboratories.

Qualitative Solubility Profile

While precise quantitative data is scarce, existing literature provides some qualitative insights into the interaction of this compound with certain organic solvents. These observations are often in the context of aqueous solutions where alcohols are used as co-solvents to inhibit the precipitation of Ca(DS)₂.

| Organic Solvent | Observation/Inference | Source(s) |

| Methanol (B129727) | Does not exert a significant effect on the solubility of Ca(DS)₂ precipitate in aqueous solutions.[1][2][3][4] This suggests limited solubilizing power for the pure salt. A related compound, calcium dodecylbenzene (B1670861) sulfonate, is reported to be soluble in methanol.[5][6][7][8][9][10][11] | [1][2][3][4][5][6][7][8][9][10][11] |

| Ethanol | Similar to methanol, it does not have a considerable effect on the solubility of Ca(DS)₂ precipitate in aqueous media.[1][2][3][4] | [1][2][3][4] |

| n-Propanol | Found to be a more efficient inhibitor of Ca(DS)₂ precipitation in aqueous solutions compared to methanol and ethanol, suggesting a greater degree of interaction.[1][2][3][4] | [1][2][3][4] |

| n-Butanol | Also demonstrated to be a more effective inhibitor of Ca(DS)₂ precipitation in aqueous systems, indicating a stronger interaction that may correlate with higher solubility.[1][2][3][4] | [1][2][3][4] |

| Toluene | The related compound, calcium dodecylbenzene sulfonate, is soluble in toluene.[5][6][7][8][9][10][11] | [5][6][7][8][9][10][11] |

| Xylene | The related compound, calcium dodecylbenzene sulfonate, is soluble in xylene.[5][6][7][8][9][10][11] | [5][6][7][8][9][10][11] |

Experimental Protocols for Solubility Determination

Given the lack of readily available quantitative data, experimental determination of the solubility of this compound in organic solvents is essential for research and development purposes. The following are detailed methodologies for two common and effective techniques.

General Principles of Solubility Measurement

The fundamental principle behind determining the solubility of a compound is to prepare a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid. The concentration of the solute in the saturated solution is then measured, which represents its solubility.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[12][13][14][15] It involves preparing a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

-

Vials or flasks with secure caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

-

This compound

-

Organic solvents of interest

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Separation of the Supernatant:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. It is critical to avoid aspirating any solid particles. Filtration using a syringe filter compatible with the organic solvent may be necessary.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

-

Spectrophotometric Method

The spectrophotometric method is a sensitive technique that can be employed if this compound or a complex thereof absorbs light in the UV-Visible range.[16][17][18][19] This method relies on creating a calibration curve to relate absorbance to concentration.

Apparatus and Materials:

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials or flasks with secure caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus

-

This compound

-

Organic solvents of interest

-

(Optional) Complexing agent or dye that reacts with the surfactant to produce a colored species.[16]

Step-by-Step Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen organic solvent of a known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of this compound in the organic solvent at the desired temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration, withdraw a sample of the clear supernatant.

-

Dilute the supernatant with a known volume of the organic solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax used for the calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the organic solvent.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of surfactant solubility.

Caption: General workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in non-aqueous systems. While published quantitative data is limited, this guide provides the necessary framework for researchers and drug development professionals to experimentally determine these values. The detailed gravimetric and spectrophotometric protocols offer robust methods for generating reliable solubility data, which is essential for formulation development, process optimization, and fundamental research into the behavior of this important surfactant.

References

- 1. Application of Alcohols to Inhibit the Formation of Ca(II) Dodecyl Sulfate Precipitate in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sancolo.com [sancolo.com]

- 6. sancolo.com [sancolo.com]

- 7. p.globalsources.com [p.globalsources.com]

- 8. Pardon Our Interruption [globalsources.com]

- 9. sancolo.com [sancolo.com]

- 10. sancolo.m.ec21.com [sancolo.m.ec21.com]

- 11. Calcium Dodecylbenzene Sulfonate CAS 26264-06-2 - Blissam [blissamchem.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. pharmajournal.net [pharmajournal.net]

- 15. youtube.com [youtube.com]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric determination of anionic surfactants: optimization by response surface methodology and application to Algiers bay wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Phase Behavior of Aqueous Calcium Dodecyl Sulfate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of aqueous solutions of calcium dodecyl sulfate (B86663) (Ca(DS)₂). Often considered a nuisance in formulations due to its low aqueous solubility, a thorough understanding of its properties is critical for researchers and professionals in drug development and various other industries. This document outlines the key parameters governing the phase behavior of Ca(DS)₂, details the experimental protocols for their determination, and presents relevant data for comparative analysis.

Core Concepts in the Phase Behavior of Calcium Dodecyl Sulfate

The phase behavior of this compound in water is primarily dictated by the interplay between its solubility and its tendency to self-assemble into micelles. Two critical parameters define this behavior: the Krafft point and the critical micelle concentration (CMC).

1.1. The Krafft Point (Tₖ): The Gateway to Micellization

The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration.[1] Below the Krafft point, the surfactant's solubility is limited, and it exists predominantly as a crystalline or hydrated solid.[2] Above this temperature, a significant increase in solubility is observed due to the formation of micelles.[1][3] For this compound, the Krafft point is notably higher than that of its monovalent counterpart, sodium dodecyl sulfate (SDS), a consequence of the stronger electrostatic interactions between the divalent calcium ion and the dodecyl sulfate anions. This results in a higher lattice energy of the solid surfactant, which in turn requires a higher temperature to break it down and allow for micelle formation. The Krafft temperature for calcium lauryl sulfate has been reported to be 317.5 K (44.35 °C).[4]

1.2. Critical Micelle Concentration (CMC): The Onset of Self-Assembly

The critical micelle concentration is the concentration of surfactant above which micelles spontaneously form.[5] Below the CMC, surfactant molecules exist primarily as monomers in the solution. As the concentration increases and surpasses the CMC, any additional surfactant molecules will preferentially form micelles.[5] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are sequestered from the aqueous environment into the core of the micelle, while the hydrophilic head groups remain exposed to the water.[6] The CMC is a crucial parameter as many physical properties of the surfactant solution, such as surface tension, conductivity, and turbidity, exhibit a sharp change at this concentration.[7][8]

The presence of divalent cations like Ca²⁺ significantly lowers the CMC compared to monovalent cations like Na⁺. This is due to the more effective screening of the electrostatic repulsion between the anionic head groups of the dodecyl sulfate molecules by the divalent calcium ions, which facilitates the aggregation of monomers into micelles.[9]

Quantitative Data on Dodecyl Sulfate Surfactants

For a comprehensive understanding, the following tables summarize key quantitative data for both sodium dodecyl sulfate (as a well-studied reference) and this compound.

Table 1: Krafft Points of Various Alkyl Sulfates

| Surfactant | Chemical Formula | Counterion | Krafft Point (°C) |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | Na⁺ | 16 - 18[2] |

| Potassium Lauryl Sulfate | C₁₂H₂₅KO₄S | K⁺ | ~30[4] |

| Calcium Lauryl Sulfate | (C₁₂H₂₅O₄S)₂Ca | Ca²⁺ | 44.35[4] |

Table 2: Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) at Various Temperatures

| Temperature (°C) | CMC (mM) |

| 10 | 8.85[10] |

| 15 | 8.70[10] |

| 20 | 8.56[10] |

| 25 | 8.23[10] |

| 30 | 8.52[10] |

| 35 | 8.78[10] |

| 40 | 9.08[10] |

Note: Comprehensive temperature-dependent CMC data for this compound is less readily available in the literature due to its higher Krafft point and lower solubility.

Experimental Protocols for Characterizing Phase Behavior

Accurate determination of the Krafft point and CMC is essential for characterizing the phase behavior of this compound. The following sections detail the methodologies for these key experiments.

3.1. Determination of the Krafft Point

The Krafft point is identified by observing the temperature at which a sharp increase in the surfactant's solubility occurs. This can be monitored by measuring a physical property that changes significantly with the concentration of dissolved surfactant, such as conductivity or turbidity.

3.1.1. Conductivity Method

This method relies on the principle that the conductivity of an ionic surfactant solution increases significantly above the Krafft point due to the increased concentration of charge-carrying micelles.[11][12]

Experimental Workflow:

-

Sample Preparation: Prepare a surfactant solution with a concentration known to be above the CMC at temperatures exceeding the expected Krafft point.

-

Precipitation: Cool the solution to a temperature below the expected Krafft point to induce precipitation of the surfactant.

-

Heating and Measurement: Gradually heat the solution while stirring continuously. Monitor the electrical conductivity of the solution as a function of temperature.

-

Data Analysis: Plot the conductivity versus temperature. The Krafft temperature is identified as the point where a sharp break in the slope of the curve is observed.[12]

Caption: Workflow for Krafft point determination via conductivity.

3.2. Determination of the Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC, each based on monitoring a different physical property of the surfactant solution as a function of its concentration.[7][8]

3.2.1. Surface Tension Method

This is a classic method where the surface tension of the surfactant solution is measured at various concentrations.[13] Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface.[5][8]

Experimental Workflow:

-

Solution Preparation: Prepare a series of surfactant solutions with varying concentrations, spanning a range below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.[13]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. Ionic surfactant aggregates in saline solutions: sodium dodecyl sulfate (SDS) in the presence of excess sodium chloride (NaCl) or calcium chloride (CaCl(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csun.edu [csun.edu]

- 12. researchgate.net [researchgate.net]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

The Formation of Calcium Dodecyl Sulfate Micelles in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical mechanisms governing the formation of micelles by calcium dodecyl sulfate (B86663) (Ca(DS)₂) in aqueous solutions. Understanding these self-assembling nanosystems is critical for advancements in drug delivery, formulation science, and various industrial applications where divalent cations significantly influence surfactant behavior. This document outlines the thermodynamic principles, structural characteristics, and experimental methodologies used to characterize Ca(DS)₂ micellization.

Core Principles of Micellization

Micellization is a spontaneous process driven by the hydrophobic effect, where amphiphilic molecules, such as calcium dodecyl sulfate, self-assemble in an aqueous medium to minimize the unfavorable contact between their hydrophobic tails and water molecules. This compound is an anionic surfactant composed of a divalent calcium cation (Ca²⁺) as the counterion and two dodecyl sulfate anions (DS⁻), each possessing a long hydrophobic alkyl chain and a polar sulfate head group.

The formation of micelles occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, Ca(DS)₂ exists predominantly as individual ions in solution. As the concentration increases to the CMC, the dodecyl sulfate anions begin to aggregate, forming spherical or ellipsoidal structures with their hydrophobic tails sequestered in the core and the hydrophilic sulfate head groups exposed to the aqueous environment. The calcium counterions are attracted to the negatively charged micellar surface, partially neutralizing the surface charge.

The thermodynamics of micellization are governed by the change in Gibbs free energy (ΔG_mic), which is a function of enthalpy (ΔH_mic) and entropy (ΔS_mic) changes:

ΔG_mic = ΔH_mic - TΔS_mic

A negative ΔG_mic indicates a spontaneous micellization process. The primary driving force is the significant positive entropy change (ΔS_mic > 0) resulting from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solution. The enthalpy change (ΔH_mic) can be either exothermic or endothermic, depending on the specific surfactant and temperature.

Quantitative Data on this compound Micellization

Quantitative data for the micellization of this compound are less abundant in the literature compared to its monovalent counterpart, sodium dodecyl sulfate (SDS). This is partly due to the lower solubility and tendency of Ca(DS)₂ to precipitate, especially at higher concentrations and lower temperatures. However, available data from techniques such as Small-Angle X-ray Scattering (SAXS) provide valuable insights into its aggregation behavior.

Table 1: Aggregation Parameters of this compound (Ca(DS)₂) Micelles in Aqueous Solution at 55°C

| Surfactant Concentration (wt%) | Surfactant Concentration (mM) | Mean Aggregation Number (N) |

| 0.5 | 8.8 | 130 |

| 1.0 | 17.7 | 120 |

| 2.5 | 44.9 | 110 |

| 20.0 | 438.0 | 90 |

Data sourced from SAXS analysis. It is noteworthy that the aggregation number decreases with increasing surfactant concentration, which can be attributed to changes in micellar shape and inter-micellar interactions at higher concentrations.

Due to the limited availability of comprehensive thermodynamic data for Ca(DS)₂, the following table for sodium dodecyl sulfate (SDS) is provided for comparative purposes to illustrate the typical temperature dependence of the CMC and thermodynamic parameters for a dodecyl sulfate surfactant.

Table 2: Thermodynamic Parameters for Sodium Dodecyl Sulfate (SDS) Micellization in Aqueous Solution at Different Temperatures

| Temperature (°C) | CMC (mM) | ΔG_mic (kJ/mol) | ΔH_mic (kJ/mol) | TΔS_mic (kJ/mol) |

| 25 | 8.2 | -21.2 | -2.5 | 18.7 |

| 30 | 8.5 | -21.4 | -1.0 | 20.4 |

| 35 | 8.8 | -21.6 | 0.5 | 22.1 |

| 40 | 9.2 | -21.8 | 2.0 | 23.8 |

These values for SDS highlight the characteristic U-shaped temperature dependence of the CMC for ionic surfactants and the interplay between enthalpy and entropy in the micellization process. It is expected that Ca(DS)₂ would exhibit qualitatively similar, though quantitatively different, behavior due to the stronger interaction of the divalent Ca²⁺ counterion with the micellar surface.

Experimental Protocols for Micelle Characterization

The characterization of this compound micelle formation involves several key experimental techniques. Detailed methodologies are provided below.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once micelles form at the CMC, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension.

-

Methodology:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution with varying concentrations spanning the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

-

b) Conductivity Measurement

-

Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions and bind some of the counterions.

-

Methodology:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at the point of intersection is the CMC.

-

Determination of Micelle Size and Aggregation Number

a) Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

-

Methodology:

-

Prepare a dust-free solution of this compound at a concentration above the CMC.

-

Filter the solution through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

-

Analyze the correlation function to determine the size distribution and the average hydrodynamic radius of the micelles.

-

b) Static Light Scattering (SLS)

-

Principle: SLS measures the time-averaged intensity of light scattered by a solution as a function of the scattering angle and concentration. The intensity of scattered light is proportional to the molar mass and concentration of the scattering particles. By measuring the scattered intensity at various concentrations above the CMC, the weight-average molar mass of the micelles, and thus the aggregation number, can be determined using a Zimm plot.

-

Methodology:

-

Prepare a series of dust-free this compound solutions at different concentrations above the CMC.

-

Measure the refractive index increment (dn/dc) of the surfactant solutions.

-

For each concentration, measure the intensity of scattered light at various angles using a light scattering goniometer.

-

Construct a Zimm plot by plotting Kc/Rθ versus sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, θ is the scattering angle, and k' is a constant.

-

Extrapolate the data to zero angle and zero concentration to determine the weight-average molar mass of the micelles. The aggregation number is then calculated by dividing the micellar molar mass by the molar mass of a single surfactant molecule.

-

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the micellization process and experimental workflows.

Mechanism of this compound Micelle Formation

physical and chemical properties of calcium dodecyl sulfate powder

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Dodecyl Sulfate (B86663) Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known . Due to the limited availability of experimentally determined quantitative data for the solid-state material, this document synthesizes information from computational predictions and qualitative descriptions from scientific literature. It also includes detailed experimental protocols for the synthesis of calcium dodecyl sulfate and general methodologies for its characterization. This guide aims to be a valuable resource for professionals in research and drug development by consolidating the current knowledge and outlining established techniques for further investigation.

Introduction

This compound, the calcium salt of dodecyl sulfate, is an anionic surfactant of interest in various scientific and industrial applications, including pharmaceuticals and material science. Its properties as a surfactant with a divalent counterion give it unique characteristics compared to its monovalent counterpart, sodium dodecyl sulfate (SDS). Understanding the physical and chemical properties of its powdered form is crucial for its handling, formulation, and application.

This guide summarizes the available data on the , provides detailed experimental protocols for its synthesis and characterization, and uses visualizations to illustrate key processes. It is important to note that while extensive data is available for the related compound calcium dodecylbenzene (B1670861) sulfonate, experimentally determined quantitative physical data for solid this compound is not widely published. Therefore, this guide distinguishes between experimental and computed data where applicable.

Physical and Chemical Properties

The general and computed physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 4780-52-3 | [2] |

| Molecular Formula | C₂₄H₅₀CaO₈S₂ | [1] |

| Molecular Weight | 570.85 g/mol | [2] |

| Appearance | White precipitate/powder | [3] |

Table 2: Computed Physical Properties of this compound

| Property | Computed Value | Source |

| Exact Mass | 305.11000 | [2] |

| LogP | 4.46490 | [2] |

| Topological Polar Surface Area | 74.81 Ų | [2] |

| Heavy Atom Count | 18 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 281 | [1] |

Solubility

This compound is described as being virtually insoluble in water.[3] Its solubilization can be increased in aqueous micellar solutions of sodium dodecyl sulfate.[3]

Experimental Protocols

This section details the experimental protocol for the synthesis of this compound powder and provides general methodologies for the determination of its key physical properties.

Synthesis of this compound Powder

This protocol is based on the precipitation method described in the scientific literature.[3]

Objective: To synthesize this compound powder by precipitation from sodium dodecyl sulfate and calcium chloride.

Materials:

-

Sodium dodecyl sulfate (SDS), specially pure

-

Calcium chloride dihydrate (CaCl₂·2H₂O), reagent grade

-

Phosphorus pentoxide (P₄O₁₀)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Vibromixer (optional)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Recrystallization of SDS: Dissolve the specially pure sodium dodecyl sulfate in ethanol. Recrystallize the SDS twice from ethanol to ensure high purity.

-

Preparation of Solutions: Prepare an aqueous solution of the recrystallized sodium dodecyl sulfate. Prepare a separate aqueous solution of calcium chloride dihydrate.

-

Precipitation: While stirring the sodium dodecyl sulfate solution, slowly add the calcium chloride dihydrate solution. A white precipitate of this compound will form.

-

Filtration: Filter the resulting suspension using a filtration apparatus to separate the this compound precipitate from the supernatant.

-

Drying: Dry the collected this compound precipitate over phosphorus pentoxide in a desiccator until a constant weight is achieved.

References

understanding the surfactant properties of calcium dodecyl sulfate

An In-depth Technical Guide to the Surfactant Properties of Calcium Dodecyl Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core surfactant properties of calcium dodecyl sulfate, Ca(DS)₂. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this divalent anionic surfactant. This document outlines its fundamental physicochemical properties, experimental protocols for their determination, and discusses its potential applications and limitations in pharmaceutical formulations.

Introduction to this compound

This compound is an anionic surfactant characterized by a divalent calcium cation (Ca²⁺) and two dodecyl sulfate anions ([CH₃(CH₂)₁₁OSO₃]⁻). This structure, with two hydrophobic tails and a divalent counterion, distinguishes it from its well-studied monovalent counterpart, sodium dodecyl sulfate (SDS). The strong interaction between the divalent calcium and the two anionic headgroups significantly influences its aggregation behavior, solubility, and other interfacial properties. Understanding these properties is crucial for its potential application in various fields, including materials science and drug delivery.

Core Surfactant Properties: A Comparative Analysis

Precise quantitative data for this compound is less prevalent in the literature compared to sodium dodecyl sulfate. The strong ionic interactions in Ca(DS)₂ lead to a significantly higher Krafft temperature, rendering it sparingly soluble in water at room temperature. The following table summarizes the key surfactant properties, with SDS values provided as a benchmark for comparison.

| Property | This compound (Ca(DS)₂) | Sodium Dodecyl Sulfate (SDS) |

| Chemical Structure | Ca(CH₃(CH₂)₁₁OSO₃)₂ | Na(CH₃(CH₂)₁₁OSO₃) |

| Molecular Weight | 554.8 g/mol | 288.38 g/mol |

| Critical Micelle Concentration (CMC) | Significantly lower than SDS (qualitative) | ~8.2 mM in pure water at 25°C[1] |

| Surface Tension at CMC (γ_CMC) | Data not readily available | ~33-40 mN/m in pure water at 25°C[2][3] |

| Krafft Temperature (T_K) | High (qualitatively reported as "virtually water insoluble at room temperature")[4] | ~12°C[5] |

| Aggregation Number (N_agg) | Expected to be larger than SDS (qualitative) | ~60-100 in pure water (concentration-dependent)[6] |

Micelle Structure and Aggregation Behavior

This compound self-assembles in aqueous solution to form micelles, which are typically ellipsoidal in shape. The divalent nature of the calcium ion leads to more compact and densely packed micellar structures compared to those formed by SDS[7]. This is due to the strong electrostatic attraction between the Ca²⁺ ion and two dodecyl sulfate headgroups, which can form stable "salt bridges" that reduce the effective headgroup area and promote a more curved micelle surface. This stronger binding also results in a lower degree of counterion dissociation from the micelle surface compared to SDS.

The aggregation number, which is the average number of surfactant molecules in a micelle, is consequently expected to be larger for this compound than for sodium dodecyl sulfate under similar conditions.

Experimental Protocols for Surfactant Characterization

Accurate determination of the surfactant properties of this compound requires specific experimental methodologies. Due to its high Krafft temperature, all measurements should be conducted at temperatures sufficiently above this point to ensure adequate solubility.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the onset of micelle formation.

Principle: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC. A series of dilutions are then prepared from this stock solution.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated according to the manufacturer's instructions.

-

Measurement: The surface tension of each dilution is measured at a constant temperature above the Krafft temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Diagram: Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the CMC of this compound using surface tensiometry.

Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. The plot of conductivity versus concentration exhibits a change in slope at the CMC due to the lower mobility of the larger micelles compared to the free monomers.

Methodology:

-

Preparation of Solutions: Similar to the tensiometry method, a series of solutions of varying concentrations are prepared.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is used.

-

Measurement: The conductivity of each solution is measured at a constant temperature above the Krafft temperature.

-

Data Analysis: Conductivity is plotted against surfactant concentration. The CMC is identified as the concentration at the intersection of the two linear portions of the graph.

Determination of Krafft Temperature (T_K)

Principle: The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below this temperature, the surfactant exists in a crystalline state and has very low solubility. At the Krafft point, there is a sharp increase in solubility as micelles begin to form.

Methodology:

-

Preparation of a Surfactant Slurry: A surfactant solution with a concentration significantly above the CMC is prepared and then cooled to allow the surfactant to precipitate, forming a slurry.

-

Instrumentation: A conductivity meter with a temperature-controlled and stirred cell is required.

-

Measurement: The slurry is slowly heated while being continuously stirred. The conductivity is monitored as a function of temperature.

-

Data Analysis: The conductivity is plotted against temperature. The Krafft temperature is identified as the temperature at which a sharp increase in conductivity is observed.

Diagram: Experimental Setup for Krafft Temperature Measurement

Caption: Schematic of the experimental setup for determining the Krafft temperature.

Determination of Aggregation Number (N_agg)

Principle: Time-resolved fluorescence quenching is a common method to determine the aggregation number. A fluorescent probe and a quencher are solubilized within the micelles. The quenching of the probe's fluorescence by the quencher follows a specific kinetic model that depends on the number of quencher molecules per micelle, which in turn allows for the calculation of the aggregation number.

Methodology:

-

Sample Preparation: A series of surfactant solutions above the CMC are prepared, each containing a constant concentration of a fluorescent probe (e.g., pyrene) and varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Instrumentation: A time-resolved spectrofluorometer is used to measure the fluorescence decay of the probe.

-

Measurement: The fluorescence decay curves are recorded for each sample.

-

Data Analysis: The decay curves are fitted to a model that relates the quenching rate to the quencher concentration and the aggregation number. From this analysis, the mean aggregation number can be determined.

This compound in Drug Development

Surfactants play a critical role in pharmaceutical formulations, primarily as solubilizing agents for poorly water-soluble drugs. The formation of micelles creates hydrophobic microenvironments that can encapsulate lipophilic drug molecules, thereby increasing their apparent aqueous solubility and potentially enhancing their bioavailability.

Micellar Solubilization of Poorly Soluble Drugs

The process of incorporating a drug into the core of a micelle is known as micellar solubilization. For a drug to be effectively solubilized, it must be compatible with the hydrophobic core of the micelle. The efficiency of solubilization depends on factors such as the chemical structure of the drug and the surfactant, the size and shape of the micelles, and the temperature.

Diagram: Micellar Solubilization of a Hydrophobic Drug

Caption: Encapsulation of a hydrophobic drug molecule within the core of a micelle.

Potential and Challenges of this compound in Formulations

Potential:

-

The divalent nature of the counterion could lead to unique drug-surfactant interactions that might be beneficial for specific drug molecules.

-

The formation of larger, more compact micelles might offer a higher loading capacity for certain hydrophobic drugs compared to SDS.

Challenges:

-

Low Aqueous Solubility: The primary obstacle for the use of this compound in aqueous drug formulations is its very low solubility at and below room temperature due to its high Krafft temperature. This severely limits its practical application in oral and parenteral dosage forms that are administered at ambient or body temperature.

-

Precipitation: The presence of calcium ions can lead to the precipitation of anionic drugs or other excipients in a formulation.

-

Biocompatibility: While dodecyl sulfate anions are used in some pharmaceutical applications, the overall biocompatibility and safety profile of this compound for various routes of administration would require thorough investigation.

Due to these challenges, this compound is not a commonly used surfactant in drug development. However, for specialized applications where a high-temperature process is involved or in non-aqueous systems, its unique properties might be of interest.

Conclusion

This compound is a divalent anionic surfactant with distinct properties compared to its monovalent counterpart, sodium dodecyl sulfate. Its strong counterion binding leads to a high Krafft temperature and low aqueous solubility, which are significant limitations for many applications, including drug formulation. However, its ability to form large, compact ellipsoidal micelles presents interesting possibilities for specialized applications. The experimental protocols outlined in this guide provide a framework for the systematic characterization of its surfactant properties, which is essential for any future exploration of its potential uses. For drug development professionals, while this compound is not a conventional choice, understanding its fundamental behavior provides valuable insights into the broader principles of surfactant science and the critical role of counterion identity in micellar systems.

References

- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. Krafft temperature - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

exploratory studies on the applications of calcium dodecyl sulfate

An In-depth Technical Guide on the Exploratory Applications of Calcium Dodecyl Sulfate (B86663)

Introduction

Calcium dodecyl sulfate, with the chemical formula Ca(C₁₂H₂₅SO₄)₂, is the calcium salt of dodecyl sulfate. It is an anionic surfactant that has garnered interest in various industrial and scientific fields. Structurally, it consists of a divalent calcium cation bonded to two dodecyl sulfate anions. Each anion possesses a long, hydrophobic 12-carbon alkyl chain (the dodecyl tail) and a hydrophilic sulfate headgroup. This amphiphilic nature enables it to reduce surface and interfacial tension, making it effective in applications requiring emulsification, dispersion, and wetting.

It is crucial to distinguish this compound from calcium dodecylbenzene (B1670861) sulfonate. The latter contains a benzene (B151609) ring in its hydrophobic tail, which alters its properties and applications.[1] This guide will focus specifically on this compound and its role in both established and exploratory applications, with a particular emphasis on its relevance to researchers in materials science and drug development.

Synthesis and Physicochemical Properties

The most common method for preparing this compound is through a precipitation reaction involving an aqueous solution of sodium dodecyl sulfate (SDS) and a soluble calcium salt, such as calcium chloride (CaCl₂).[2] The relatively low solubility of this compound in aqueous solutions, especially in hard water, is a critical property. This precipitation is a known issue in detergency, leading to the formation of scum, but it is also a phenomenon that can be exploited or must be controlled in various formulations.[3]

The interaction between calcium ions and dodecyl sulfate anions is significant. Molecular dynamics simulations show that Ca²⁺ ions induce more compact and densely packed micelles compared to Na⁺ ions.[4] This is due to the formation of stable salt bridges between the charged sulfate head groups, mediated by the divalent calcium ions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₀CaO₈S₂ | [5] |

| Molecular Weight | 570.8 g/mol | [5] |

| Appearance | White to light yellow granular solid | [6] |

| Primary Function | Anionic Surfactant, Emulsifier | [7][8] |

| Key Characteristic | Low solubility in water, especially hard water | [3][9] |

Experimental Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via precipitation.

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium dodecyl sulfate (SDS) in deionized water at a concentration above its critical micelle concentration (CMC), which is approximately 8 mM or ~2.3 g/L.[10]

-

Prepare a separate aqueous solution of calcium chloride dihydrate (CaCl₂·2H₂O).

-

-

Precipitation:

-

Slowly add the calcium chloride solution to the SDS solution while stirring continuously with a magnetic stirrer.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Filter the resulting suspension using a Buchner funnel to isolate the precipitate.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and soluble byproducts (e.g., NaCl).

-

-

Drying:

-

Dry the purified this compound precipitate in a desiccator over a drying agent like phosphorus pentoxide.[2]

-

Core and Exploratory Applications

Emulsion Polymerization

In emulsion polymerization, surfactants are critical for emulsifying hydrophobic monomers in an aqueous medium and stabilizing the resulting polymer particles to prevent coagulation.[11] Anionic surfactants like dodecyl sulfates are preferred for this process.[7] They form micelles that serve as the loci for polymerization, and they adsorb onto the surface of the growing polymer particles, providing electrostatic stabilization.[12] While sodium dodecyl sulfate is commonly used, the principles apply to other salts. The choice of the counter-ion (e.g., Na⁺ vs. Ca²⁺) can influence latex stability, particle size, and sensitivity to electrolytes.[12]

Enhanced Oil Recovery (EOR)

Surfactants are employed in EOR to reduce the interfacial tension (IFT) between oil and water, and to alter the wettability of the reservoir rock, which helps to mobilize residual oil trapped in porous media.[13][14] Dodecyl sulfates have been studied for this purpose.[15] The presence of divalent cations like Ca²⁺ in reservoir brine is a major challenge, as it can cause the precipitation of anionic surfactants.[9] Therefore, research in this area often focuses on developing surfactant formulations that are tolerant to hard water. Studies have shown that injecting a 2 wt% surfactant solution with 3 wt% salinity can produce an additional 26.6% of oil after a water flood.[15]

Table 2: Quantitative Data on Dodecyl Sulfate Surfactants in EOR

| Surfactant System | Conditions | Additional Oil Recovery | Reference |

| 2 wt% Dodecyl Alkyl Sulfate | 3 wt% Salinity, 60°C | 26.6% (after water flood) | [15] |

| 2 wt% Dodecyl Alkyl Sulfate + 0.01 wt% Co-surfactant | 3 wt% Salinity, 60°C | +1.6% (vs. surfactant alone) | [15] |

| SDS-Cellulose Nanocrystal Nanofluid | Sandstone Core | 11% more than SDS alone | [14] |

| Nanoparticle-SDS Complexes | Not specified | 58% (vs. 45% for SDS alone) | [16] |

Drug Development and Formulation

The direct application of this compound in drug development is not well-documented. However, the interaction between SDS and calcium ions is highly relevant for pharmaceutical professionals. SDS is widely used as a solubilizer, emulsifier, and tablet wetting agent in pharmaceutical formulations.[17]

The presence of calcium ions, either from excipients (e.g., dicalcium phosphate) or from physiological environments, can lead to the precipitation of SDS as this compound.[9] This can critically impact the stability, bioavailability, and performance of a drug product. Consequently, exploratory studies in this area focus on inhibiting this precipitation.

Inhibition of Precipitation: Research has shown that short-chain alcohols can inhibit the formation of the Ca(DS)₂ precipitate.[10] N-propanol and n-butanol were found to be significantly more effective than methanol (B129727) or ethanol.[10] This effect is crucial for developing stable liquid formulations containing anionic surfactants for use in environments or with co-formulants containing divalent cations.

Table 3: Effect of Alcohols on the Precipitation of Dodecyl Sulfate with Calcium Ions

| Alcohol (Concentration) | System | Observation | Reference |

| Methanol & Ethanol (up to 20.0 V/V%) | 5.0 g/L SDS + Ca²⁺ | Did not exert a significant inhibitory effect. | [10] |

| n-Propanol (10.0 V/V%) | 5.0 g/L SDS + Ca²⁺ | Efficiently inhibited precipitation. | [10] |

| n-Butanol (5.0 V/V%) | 5.0 g/L SDS + Ca²⁺ | Efficiently inhibited precipitation. | [10] |

| n-Hexanol | 2% SDS (0.069 M) | Tolerated 0.018 M CaCl₂ without precipitation (vs. 0.006 M without hexanol). | [18] |

Nanoparticle Drug Delivery: SDS is also used to functionalize nanoparticles for drug delivery.[19][20] For instance, SDS-coated silver nanoparticles show enhanced antimicrobial potential.[19] A sodium dodecyl sulphate-supported iron silicophosphate (SDS/FeSP) nanocomposite has been fabricated as a carrier for the controlled release of the drug ondansetron.[20] The release was found to be pH-responsive, with maximum release (45.38%) occurring at pH 2.2.[20] In such systems, understanding the interaction with calcium ions is vital for predicting stability and performance in vivo.

Tissue Engineering: In tissue engineering, detergents like SDS are used for decellularization to create scaffolds from native tissues.[21] SDS effectively removes cellular components, leaving behind the extracellular matrix.[21] While studies often use SDS, the principles of cell lysis and protein solubilization are key. The presence of calcium can modulate enzyme activity (e.g., DNases used to remove genetic material) and matrix protein stability during this process, making the Ca²⁺-SDS interaction an important parameter to control.

Experimental Protocols

Experimental Protocol 2: Evaluating Precipitation Inhibition via Turbidimetry

This protocol outlines a method to quantify the inhibitory effect of co-solvents on the precipitation of this compound.

-

Sample Preparation:

-